5-(3-氰基苯基)吡啶-2-甲酸

描述

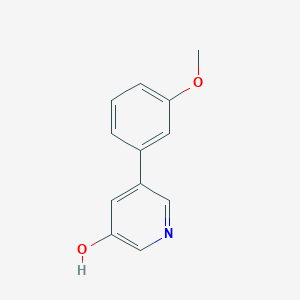

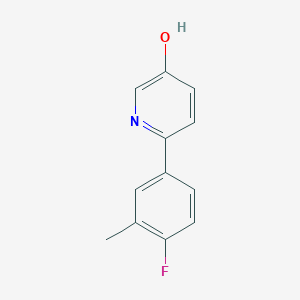

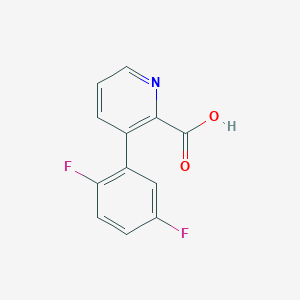

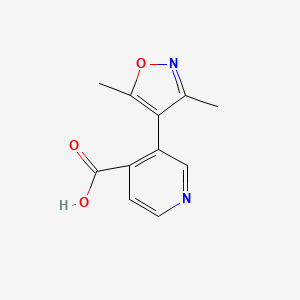

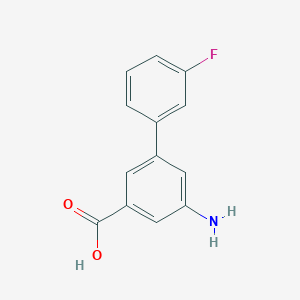

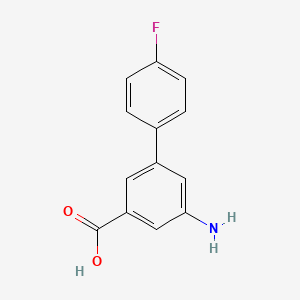

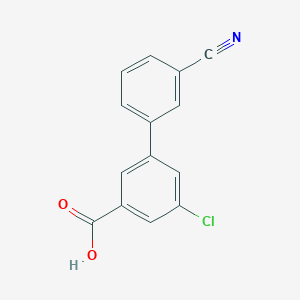

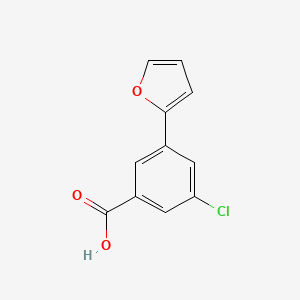

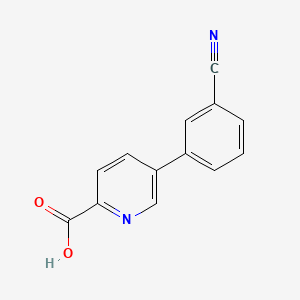

5-(3-Cyanophenyl)picolinic acid is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid . It has the molecular formula C13H8N2O2 .

Molecular Structure Analysis

The molecular structure of 5-(3-Cyanophenyl)picolinic acid consists of 13 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .科学研究应用

配位聚合物和结构多样性

一条研究途径涉及使用结构相似的三羧酸合成配位聚合物,展示了在晶体工程和光催化活性中的应用。例如,衍生自5-(3,4-二羧基苯基)吡啶-2-甲酸的化合物已被用于创建具有锰、镍、铜和锌等金属的新配位化合物,展示了一系列结构类型和在光催化和磁性中的潜在应用 (Gu等,2017)。

光物理性质和发光器件

研究还集中在具有吡啶-2-甲酸衍生物的铱(III)配合物的光物理性质上,突出了它们在有机发光二极管(OLED)中的应用。例如,对以吡啶-2-甲酸作为辅助配体的铱配合物进行的研究揭示了它们在开发高效黄绿色发光磷光OLED中的潜力,表明吡啶-2-甲酸衍生物与改善光电器件性能的相关性 (Hwang等,2012)。

催化和抗癌活性

还研究了具有吡啶-2-甲酸衍生物的金属配合物的合成和表征,以了解它们的催化和生物活性。例如,已经研究了5-氰基吡啶-2-甲酸盐的钒和锌配合物的胰岛素模拟活性,展示了吡啶-2-甲酸衍生物在药物化学中的潜力 (Koleša-Dobravc等,2017)。此外,已经探索了吡啶-2-甲酸的新型衍生物的抗癌活性,突出了这些化合物通过内质网应激等机制诱导癌细胞凋亡的作用 (Abbas等,2021)。

作用机制

Target of Action

The primary targets of 5-(3-Cyanophenyl)picolinic acid are zinc finger proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

5-(3-Cyanophenyl)picolinic acid interacts with its targets, the zinc finger proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It is known that picolinic acid, a related compound, is involved in the degradation of tryptophan . It is also suggested that picolinic acid plays a key role in zinc transport .

Pharmacokinetics

It is known that picolinic acid, a related compound, is produced in approximately 25-50 mg quantities by the body on a daily basis through the breakdown of tryptophan .

Result of Action

The molecular and cellular effects of 5-(3-Cyanophenyl)picolinic acid’s action include the inhibition of zinc finger proteins, which disrupts their function and affects processes such as viral replication and packaging, as well as normal cell homeostatic functions . Picolinic acid has been shown to be an anti-viral in vitro and in vivo .

Action Environment

It is known that the related compound, picolinic acid, acts as an anti-infective and immunomodulator .

安全和危害

未来方向

Research has shown that picolinic acid, a related compound, has broad-spectrum antiviral abilities, blocking several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests potential future directions for the study and application of 5-(3-Cyanophenyl)picolinic acid. Additionally, disruption in the tryptophan metabolism, accompanied by oxidative stress, may contribute to inflammatory responses and deficiencies in tryptophan and derived signaling molecules, such as serotonin, in addition to picolinic acid and kynurenic acid .

生化分析

Biochemical Properties

The biochemical properties of 5-(3-Cyanophenyl)picolinic acid are not fully understood. It is known that picolinic acid, from which it is derived, has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects

Cellular Effects

The cellular effects of 5-(3-Cyanophenyl)picolinic acid are not well-studied. Picolinic acid, its parent compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus .

Molecular Mechanism

The molecular mechanism of action of 5-(3-Cyanophenyl)picolinic acid is not well-understood. Picolinic acid, from which it is derived, is known to inhibit the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis .

Temporal Effects in Laboratory Settings

The temporal effects of 5-(3-Cyanophenyl)picolinic acid in laboratory settings are not well-documented. Picolinic acid, its parent compound, has been shown to have broad-spectrum antiviral activity against enveloped viruses .

Dosage Effects in Animal Models

The effects of different dosages of 5-(3-Cyanophenyl)picolinic acid in animal models are not well-studied. Picolinic acid, its parent compound, has been shown to have antiviral activity against SARS-CoV-2 and influenza A virus in pre-clinical animal models .

Metabolic Pathways

5-(3-Cyanophenyl)picolinic acid is likely involved in the kynurenine pathway, as it is a derivative of picolinic acid, which is a catabolite of the amino acid tryptophan through this pathway .

Transport and Distribution

The transport and distribution of 5-(3-Cyanophenyl)picolinic acid within cells and tissues are not well-understood. Picolinic acid, its parent compound, is known to be involved in zinc transport .

Subcellular Localization

The subcellular localization of 5-(3-Cyanophenyl)picolinic acid is not well-understood. Picolinic acid, its parent compound, is known to be involved in zinc transport , suggesting that it may be localized to areas of the cell where zinc is required.

属性

IUPAC Name |

5-(3-cyanophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-2-1-3-10(6-9)11-4-5-12(13(16)17)15-8-11/h1-6,8H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDGPVPPPLLAGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CN=C(C=C2)C(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681370 | |

| Record name | 5-(3-Cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261944-75-5 | |

| Record name | 2-Pyridinecarboxylic acid, 5-(3-cyanophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261944-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-Cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。